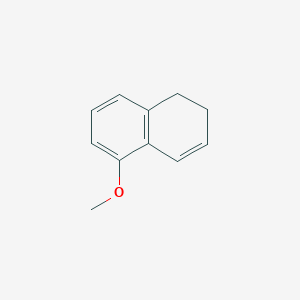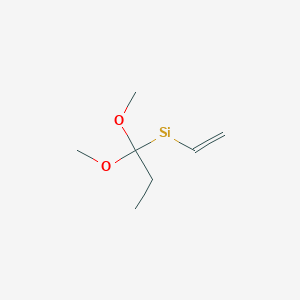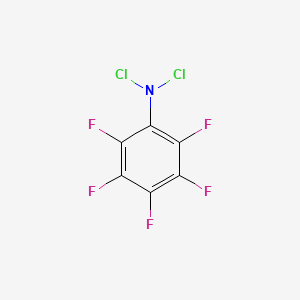
N,N-dichloropentafluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dichloropentafluoroaniline: is an organic compound characterized by the presence of two chlorine atoms and five fluorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dichloropentafluoroaniline typically involves the chlorination of pentafluoroaniline. One common method is the reaction of pentafluoroaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the nitrogen atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-dichloropentafluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: Reduction of this compound can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Nitroso or nitro derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
N,N-dichloropentafluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dichloropentafluoroaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
N,N-dichloroaniline: Similar structure but lacks the fluorine atoms.
Pentafluoroaniline: Similar structure but lacks the chlorine atoms.
N,N-difluoroaniline: Contains fluorine atoms but fewer than N,N-dichloropentafluoroaniline.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
58749-38-5 |
|---|---|
Molecular Formula |
C6Cl2F5N |
Molecular Weight |
251.97 g/mol |
IUPAC Name |
N,N-dichloro-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C6Cl2F5N/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI Key |
SGBYRRIFOOWKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


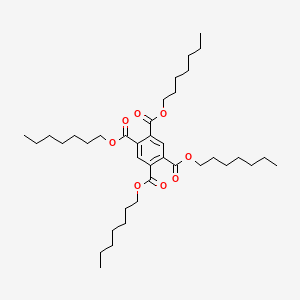
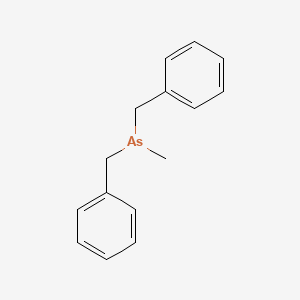
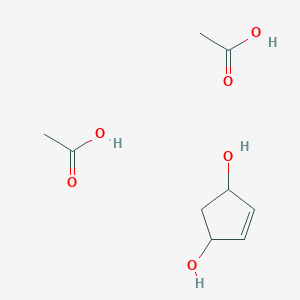
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
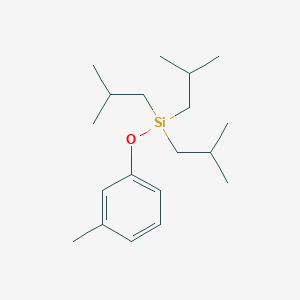
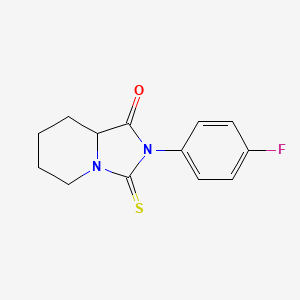
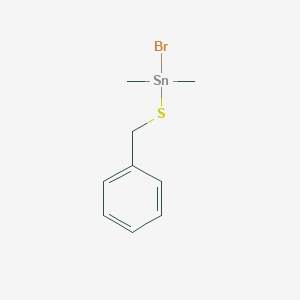
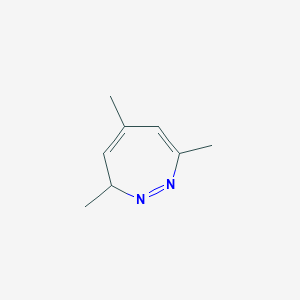
![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
